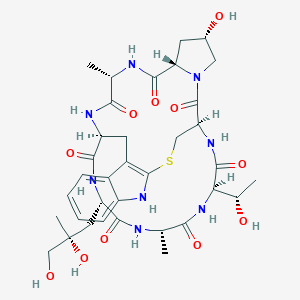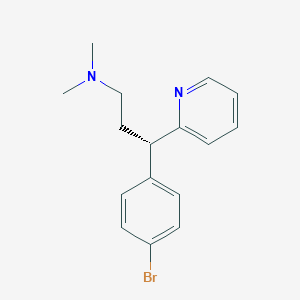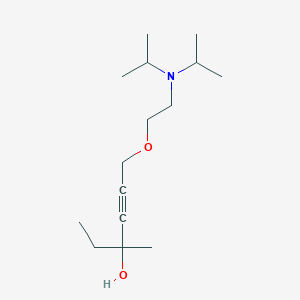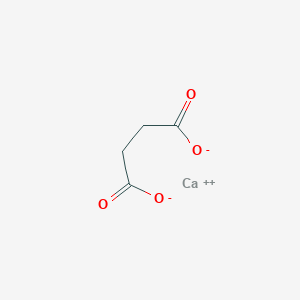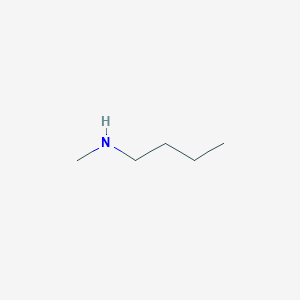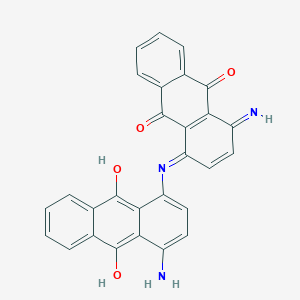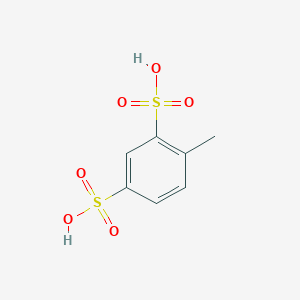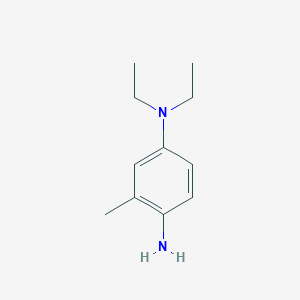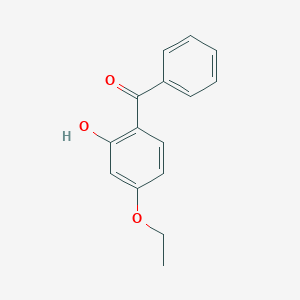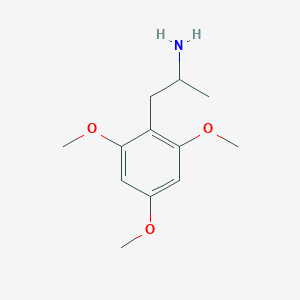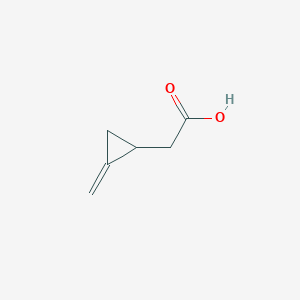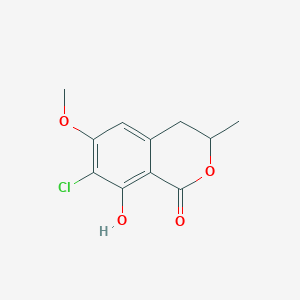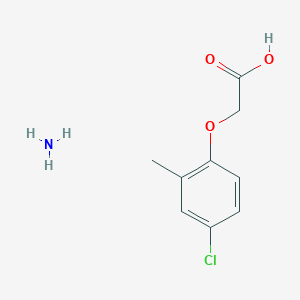
Ammonium 4-chloro-2-methylphenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 4-chloro-2-methylphenoxyacetate, also known as MCPA ammonium, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide family and is commonly used in combination with other herbicides to achieve better weed control. MCPA ammonium is a white crystalline powder that is soluble in water and has a molecular weight of 227.67 g/mol.
Wirkmechanismus
Ammonium 4-chloro-2-methylphenoxyacetate ammonium acts by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and translocated to the meristematic tissues, where it interferes with the synthesis of auxins, a class of plant hormones that regulate growth and development. This leads to the disruption of cell division and elongation, ultimately resulting in the death of the weed.
Biochemische Und Physiologische Effekte
Ammonium 4-chloro-2-methylphenoxyacetate ammonium has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, Ammonium 4-chloro-2-methylphenoxyacetate ammonium can have toxic effects on aquatic organisms, especially in high concentrations. Scientific research has also shown that Ammonium 4-chloro-2-methylphenoxyacetate ammonium can affect the microbial community in soils, leading to changes in soil fertility and nutrient cycling.
Vorteile Und Einschränkungen Für Laborexperimente
Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a widely used herbicide in agricultural settings, and its efficacy has been extensively studied. It is relatively inexpensive and easy to apply, making it a popular choice for weed control. However, its use can have negative impacts on non-target organisms, and its persistence in the environment can lead to long-term effects on soil health and biodiversity. In laboratory experiments, Ammonium 4-chloro-2-methylphenoxyacetate ammonium can be used to study the effects of herbicides on plant growth and development, as well as on soil microbial communities.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding Ammonium 4-chloro-2-methylphenoxyacetate ammonium. One area of interest is the development of more sustainable weed control strategies that minimize the use of herbicides. Another area of research is the impact of Ammonium 4-chloro-2-methylphenoxyacetate ammonium on soil health and biodiversity, and the development of strategies to mitigate these impacts. Finally, there is a need for more research on the long-term effects of Ammonium 4-chloro-2-methylphenoxyacetate ammonium on the environment, including its persistence in soils and its impact on aquatic ecosystems.
Conclusion
Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. Its efficacy has been extensively studied, and it is relatively inexpensive and easy to apply. However, its use can have negative impacts on non-target organisms and the environment. Scientific research has focused on the mechanism of action of Ammonium 4-chloro-2-methylphenoxyacetate ammonium, its impact on soil health and biodiversity, and the development of more sustainable weed control strategies. There is a need for continued research in these areas to ensure that the use of Ammonium 4-chloro-2-methylphenoxyacetate ammonium is sustainable and environmentally responsible.
Synthesemethoden
The synthesis of Ammonium 4-chloro-2-methylphenoxyacetate ammonium involves the reaction of 2-methyl-4-chlorophenoxyacetic acid with ammonium hydroxide. The resulting product is a salt that can be purified by recrystallization. The synthesis of Ammonium 4-chloro-2-methylphenoxyacetate ammonium is a well-established process and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Ammonium 4-chloro-2-methylphenoxyacetate ammonium has been extensively studied for its herbicidal properties and its impact on the environment. It is used to control weeds in various crops such as cereals, maize, and grassland. Scientific research has also focused on the efficacy of Ammonium 4-chloro-2-methylphenoxyacetate ammonium in controlling different weed species and the impact of different environmental factors on its performance.
Eigenschaften
CAS-Nummer |
19480-39-8 |
|---|---|
Produktname |
Ammonium 4-chloro-2-methylphenoxyacetate |
Molekularformel |
C9H12ClNO3 |
Molekulargewicht |
217.65 g/mol |
IUPAC-Name |
azanium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C9H9ClO3.H3N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);1H3 |
InChI-Schlüssel |
PMPOPSWETLDYSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
Andere CAS-Nummern |
19480-39-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




